![molecular formula C13H19N7O B2958196 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2034353-08-5](/img/structure/B2958196.png)
1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound was synthesized via a series of six chemical reactions, starting with the reaction between ethyl carbazate and 3-chloro-2-nitropyridine. The triazole-containing pyridazine motif was introduced via a cycloaddition reaction, and the urea moiety was introduced by reacting the intermediate with ethyl isocyanate in the presence of triethylamine.Molecular Structure Analysis
The molecular structure of such compounds can be determined using various methods such as mass spectrometry, elemental analysis, and X-ray crystallography. For instance, a similar compound was characterized using these methods.Chemical Reactions Analysis
The chemical reactions involving such compounds are often complex and involve multiple steps. For instance, the synthesis of a similar compound involved a series of six chemical reactions.科学的研究の応用
Drug Discovery
The compound’s unique structure allows for various applications in drug discovery. The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Biology
In the field of molecular biology, the compound can be used to explore the pharmacophore space due to its sp3-hybridization . This allows for the creation of a diverse range of molecules with different biological profiles .
Synthesis of Alkaloids
Pyrrolidin-2-ones, a component of this compound, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Development of β-Amino Acids
The compound can be used in the development of unusual β-amino acids such as statin and its derivatives . These amino acids have significant biological activities and are used in various pharmaceutical applications.
Antimicrobial Activity
Derivatives of this compound exhibit diverse biological activities such as antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
The compound and its derivatives have shown anticancer activity . This opens up possibilities for its use in cancer research and treatment.
Anti-inflammatory Activity
The compound has potential anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.
作用機序
Target of Action
The compound, 1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (ETPU), is a member of the triazole-containing pyridazine derivatives family. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
. This interaction can lead to changes in the function of these targets, potentially leading to the observed pharmacological effects.
Biochemical Pathways
. These activities suggest that triazole compounds, and by extension ETPU, could affect multiple biochemical pathways.
Pharmacokinetics
. These studies could provide insights into the potential ADME properties of ETPU, but specific studies on ETPU would be needed for accurate information.
特性
IUPAC Name |
1-ethyl-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c1-2-14-13(21)15-9-12-17-16-10-5-6-11(18-20(10)12)19-7-3-4-8-19/h5-6H,2-4,7-9H2,1H3,(H2,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGMHZQAZKCXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


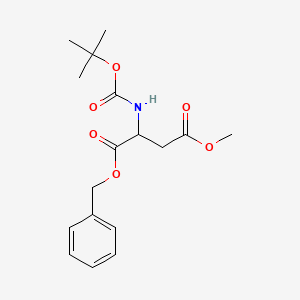
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)

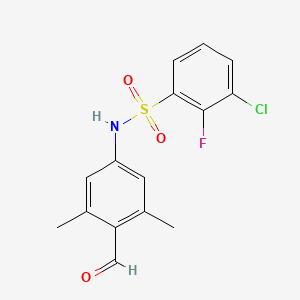
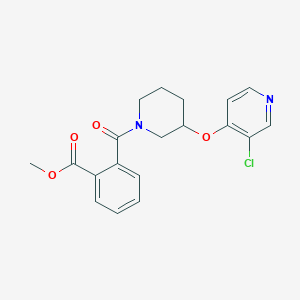
![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)
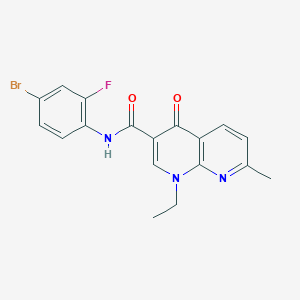
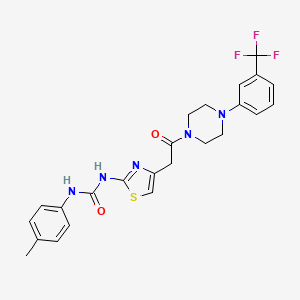
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)
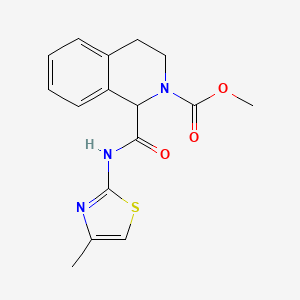
![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)